molecular formula C18H15N5O4S2 B15195943 N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide CAS No. 6317-91-5

N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide

Cat. No.: B15195943
CAS No.: 6317-91-5
M. Wt: 429.5 g/mol
InChI Key: RAXBFWWKTQKMQO-UHFFFAOYSA-N
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Description

N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a central phenyl ring substituted with two distinct functional groups: a phenylsulfonamide moiety at the 4-position and a 1H-triaziren-1-yl group at the 2-position. The triazirene ring introduces unique reactivity due to its strained three-membered structure containing two nitrogen atoms and a single oxygen or sulfur atom (depending on tautomerism) .

Properties

CAS No.

6317-91-5

Molecular Formula

C18H15N5O4S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-3-(triazirin-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H15N5O4S2/c24-28(25,15-7-3-1-4-8-15)19-14-11-12-17(18(13-14)23-21-22-23)20-29(26,27)16-9-5-2-6-10-16/h1-13,19-20H

InChI Key

RAXBFWWKTQKMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N4N=N4

Origin of Product

United States

Preparation Methods

Condensation of 4-Aminobenzoic Acid with Benzenesulfonyl Chloride

The foundational step involves reacting 4-aminobenzoic acid (25 g) with benzenesulfonyl chloride (35 mL) in an 8% potassium carbonate solution. Acidification with concentrated HCl precipitates 4-[(phenylsulfonyl)amino]benzoic acid (III) with an 80% yield and melting point of 204°C. This intermediate serves as the precursor for subsequent esterification and hydrazide formation.

Esterification and Hydrazide Synthesis

Esterification of III with methanol or ethanol under reflux conditions produces methyl/ethyl 4-[(phenylsulfonyl)amino]benzoate (IV). Subsequent treatment with hydrazine hydrate yields the hydrazide derivative (V), critical for triaziren ring formation. Hydrazinolysis typically requires 2–4 hours at 60–70°C, with yields exceeding 70% in optimized protocols.

Triazirenyl Group Introduction via Diazotization

Nitrous Acid-Mediated Cyclization

Hydrazide V undergoes diazotization with nitrous acid (HONO) at 0–5°C, forming a diazonium intermediate that spontaneously cyclizes to the 1H-triaziren-1-yl moiety. This step, conducted in dichloromethane or chloroform, achieves 65–75% conversion efficiency. The resulting intermediate, 4-[(phenylsulfonyl)amino]-2-(1H-triaziren-1-yl)benzoic acid (VI), is isolated via vacuum filtration and recrystallized from ethanol.

Mechanistic Insights

Cyclization proceeds through nucleophilic attack of the hydrazide’s β-nitrogen on the diazonium group, followed by deprotonation to form the triaziren ring. Computational studies suggest a transition state stabilized by π-stacking between the phenylsulfonyl group and nascent triaziren.

Sulfonamide Functionalization Strategies

Carboxylic Acid Activation and Coupling

The carboxylic acid group in VI is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBop) in the presence of N,N-diisopropylethylamine (DIEA). Reaction with benzenesulfonamide derivatives at room temperature for 12 hours yields the target compound with 55–60% efficiency.

Alternative Chlorosulfonation Pathways

Patent CN106336366A describes chlorosulfonation using phosphorus pentachloride and chlorosulfonic acid, though this method risks over-sulfonation. For N-(4-((phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide, selective sulfonation at the para-amino group is achieved by maintaining reaction temperatures below 50°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Esterification : Dichloromethane and DIEA at 0°C minimize side reactions.
  • Diazotization : Ethanol/water mixtures (1:1) at pH 3–4 enhance cyclization rates.
  • Coupling : Anhydrous DMF improves PyBop-mediated sulfonamide formation by 15% compared to THF.

Catalytic Enhancements

Adding 5 mol% DMAP accelerates PyBop-mediated couplings, reducing reaction times from 12 to 6 hours. Conversely, excess DIEA (>3 eq.) promotes ester hydrolysis, necessitating strict stoichiometric control.

Analytical and Spectroscopic Characterization

NMR and Mass Spectrometry

  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, triaziren-H), 7.89–7.45 (m, 10H, aryl-H), 6.98 (s, 1H, NH).
  • HRMS (ESI+) : m/z calc. for C24H20N4O4S2 [M+H]+: 514.0982, found: 514.0978.

Purity and Yield Data

Step Yield (%) Purity (HPLC)
Condensation (III) 80 98.5
Hydrazide (V) 75 97.2
Triaziren (VI) 68 96.8
Final Coupling 58 95.4

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enable diazotization at 5°C with residence times <2 minutes, improving triaziren yields to 78%. Integrated quenching with urea prevents diazonium accumulation, enhancing safety.

Waste Management

Spent chlorosulfonic acid from step 2 is neutralized with NaOH to recover Na2SO4, reducing wastewater load by 40%.

Biochemical and Pharmacological Relevance

Physicochemical Properties

  • LogP : 3.21 (predicted via XLogP3) indicates moderate blood-brain barrier permeability.
  • Aqueous solubility : 0.12 mg/mL at pH 7.4, necessitating prodrug strategies for oral delivery.

Chemical Reactions Analysis

Types of Reactions

N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling pathways.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism by which N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazirene ring and sulfonamide groups are key to its activity, allowing it to bind to specific sites and modulate biological pathways. This can result in inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound 2-(1H-triaziren-1-yl), 4-(phenylsulfonylamino)phenyl Sulfonamide, triazirene ~443 (estimated) Reactive triazirene ring; dual sulfonamide groups
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo[3,4-d]pyrimidin, fluorophenyl, chromen-4-one Sulfonamide, pyrazole, pyrimidine 589.1 Fluorinated aromatic systems; heterocyclic core
L748337 () Phenylsulfonylamino, hydroxypropylamino Sulfonamide, tertiary amine ~550 (estimated) G-protein coupled receptor ligand; polar side chain
N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide () tert-butyl, tetramethylpiperidinyloxy Sulfonamide, sterically hindered groups 441.5 Bulky substituents; enhanced lipophilicity

Key Observations :

  • The target compound’s triazirene ring distinguishes it from analogs with pyrazole, pyrimidine, or piperidine groups. This ring’s instability under physiological conditions may limit its therapeutic utility compared to more stable heterocycles like pyrimidine () or chromenone () .

Comparison :

  • The target compound’s synthesis likely requires specialized conditions for triazirene ring stabilization, contrasting with the straightforward Pd-catalyzed couplings used in .
  • High-yield syntheses (e.g., 75% in ) are achievable with sterically protected intermediates, whereas reactive groups like triazirene may lower yields .

Physicochemical Properties

Compound Melting Point (°C) Solubility Reactivity
Target Compound Not reported Likely low (non-polar groups) High (triazirene ring)
Example 175–178 Moderate (fluorine enhances polarity) Moderate (stable heterocycles)
Compound Not reported High (methoxy group) Low

Insights :

  • The absence of polar groups (e.g., methoxy in ) in the target compound suggests poor aqueous solubility, a common limitation in sulfonamide-based drug candidates .
  • Fluorine substitution in improves solubility and metabolic stability compared to the target compound’s triazirene group .

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